N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide
説明
This compound is a structurally complex oxalamide derivative featuring:
- A piperidin-2-yl core substituted with a 4-fluorophenyl sulfonyl group.
- An ethyl linker connecting the piperidine ring to the N1-oxalamide nitrogen.
- A 2-methoxyphenethyl group attached to the N2-oxalamide nitrogen.
The oxalamide linker (N1,N2-oxalamide) distinguishes it from classical amide-based pharmaceuticals, offering unique stereoelectronic properties .
特性
IUPAC Name |
N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[2-(2-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O5S/c1-33-22-8-3-2-6-18(22)13-15-26-23(29)24(30)27-16-14-20-7-4-5-17-28(20)34(31,32)21-11-9-19(25)10-12-21/h2-3,6,8-12,20H,4-5,7,13-17H2,1H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLXTAGSJDZQJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Piperidine Substitution Patterns
The 2-piperidinyl configuration in the target compound contrasts with 4-piperidinyl analogs like fentanyl and its derivatives (Figure 1, ). Key differences include:
- Receptor Binding: 4-Piperidinyl compounds (e.g., fentanyl) exhibit high μ-opioid receptor affinity due to optimal spatial alignment of pharmacophores.
- Metabolic Stability: Sulfonyl groups (as in the target compound) could reduce susceptibility to oxidative metabolism compared to non-sulfonylated analogs .
Table 1: Piperidine Substitution in Related Compounds
Sulfonamide and Sulfonyl Derivatives
The 4-fluorophenyl sulfonyl group in the target compound shares similarities with sulfonamide-containing compounds in and :
Table 2: Sulfonyl/Sulfonamide-Containing Analogues
Oxalamide vs. Amide Linkers
The oxalamide (N1,N2-oxalamide) linker differentiates the target compound from amide-based analgesics like fentanyl and methoxyacetyl fentanyl ():
Table 3: Linker Comparison
Aromatic Substituents
The 2-methoxyphenethyl group in the target compound contrasts with halogenated or alkylated aryl groups in analogs:
- Receptor Selectivity: 2-Methoxy substitution may favor δ-opioid or non-opioid targets, unlike fluorinated analogs (e.g., 2’-fluoro ortho-fluorofentanyl) that retain μ-opioid activity .
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide?
The synthesis involves:
- Piperidine Intermediate Formation : Reacting 4-fluorophenyl sulfonyl chloride with piperidine derivatives under basic conditions to form the sulfonamide-functionalized piperidine intermediate .
- Oxalamide Coupling : Using oxalyl chloride or activated esters to couple the piperidine intermediate with 2-methoxyphenethylamine. Reaction conditions (e.g., dry DCM, 0–5°C) prevent side reactions .
- Purification : Chromatography (e.g., silica gel) or recrystallization to achieve >95% purity .
Q. Which analytical techniques are critical for structural characterization of this compound?
- NMR Spectroscopy : Confirms substituent positions (e.g., ¹H NMR for methoxy protons at δ 3.8–4.0 ppm) .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z ~550 [M+H]⁺) .
- X-ray Crystallography : Resolves 3D conformation, critical for docking studies .
Q. What are the primary biological targets and assays used to study this compound?
- Targets : Kinases (e.g., RSK), GPCRs, or ion channels, inferred from structural analogs .
- Assays :
- Enzyme inhibition (IC₅₀ determination via fluorescence polarization) .
- Receptor binding (radioligand displacement assays) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Design of Experiments (DOE) : Vary temperature (e.g., 0°C vs. RT), solvent polarity (THF vs. DMF), and catalyst loading (e.g., 1–5 mol% DMAP) to identify optimal parameters .
- In-line Analytics : Use FTIR or HPLC to monitor intermediate formation and minimize byproducts .
Q. How can contradictory bioactivity data across studies be resolved?
- Assay Standardization : Control variables like buffer pH, ATP concentration in kinase assays .
- Comparative SAR Analysis : Test structural analogs (e.g., replacing 4-fluorophenyl with chlorophenyl) to isolate pharmacophore contributions .
Q. What strategies are recommended for designing in vivo studies with this compound?
- Animal Models : Use xenograft models (e.g., HT-29 colon cancer) for oncology applications, dosing at 10–50 mg/kg .
- Formulation : Solubilize in PEG-400/saline (80:20) for IP administration .
- PK/PD Analysis : Measure plasma half-life (t₁/₂) via LC-MS/MS and correlate with target engagement .
Methodological Notes
- Contradictory Data : Cross-validate findings using orthogonal assays (e.g., SPR alongside enzyme assays) .
- Scalability : Transition from batch to flow chemistry for multi-gram synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
